3-Hexen-2-one

描述

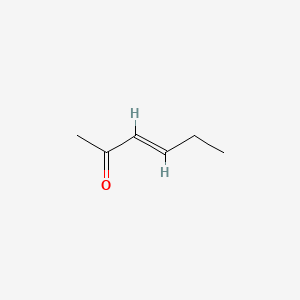

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-hex-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWMYHBLXLJJQ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015852 | |

| Record name | 3-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-93-9, 4376-23-2 | |

| Record name | 3-Hexen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hexen-2-one(E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-en-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A3B3N6UGZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 3 Hexen 2 One

Novel Synthetic Routes and Strategies for 3-Hexen-2-one

The preparation of this compound can be achieved through various synthetic routes, including classical methods and modern catalytic strategies. General approaches include the acid-catalyzed isomerization of other α,β-unsaturated ketones and the oxidation of corresponding allylic alcohols.

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the efficient synthesis of unsaturated compounds like this compound and its structural analogs. Catalytic hydrogenation, in particular, offers a powerful tool for the stereoselective synthesis of specific isomers. For instance, the synthesis of the related compound (Z)-3-hexen-1-ol has been accomplished via the 1,4-selective hydrogenation of conjugated dienes using chromium-based catalysts such as arene Cr(CO)₃ or Cr(CO)₆. tandfonline.com

Another prominent catalytic method involves the partial hydrogenation of alkynes. The synthesis of cis-3-hexen-1-ol (B126655) from 3-hexyn-1-ol (B147329) is effectively carried out using a palladium-based catalyst. google.com This principle of partial alkyne hydrogenation is a cornerstone for producing cis-alkenes and can be applied to the synthesis of (Z)-3-hexen-2-one from the corresponding 3-hexyn-2-one. The choice of catalyst is crucial for preventing over-reduction to the saturated ketone.

| Precursor | Catalyst System | Product | Key Feature |

| Conjugated Dienes | Arene Cr(CO)₃ or Cr(CO)₆ | (Z)-Unsaturated Alcohols | 1,4-Selective Hydrogenation tandfonline.com |

| 3-Hexyn-1-ol | Palladium-based catalyst | cis-3-Hexen-1-ol | Partial Hydrogenation google.com |

Stereoselective and Regioselective Methodologies for this compound Preparation

Achieving high levels of stereoselectivity and regioselectivity is a primary goal in modern organic synthesis. Stereoselective reactions preferentially form one stereoisomer over others. libguides.com A classic example that illustrates this principle is the reduction of an alkyne like 3-hexyne; hydrogenation using a Lindlar catalyst yields the cis-alkene, whereas a dissolving metal reduction with sodium in liquid ammonia (B1221849) produces the trans-alkene. libguides.com This established methodology can be directly applied to control the double bond geometry in this compound starting from 3-hexyn-2-one.

Regioselectivity, the control over which position in a molecule reacts, is equally important. Research on the palladium-catalyzed Heck arylation of 5-hexen-2-one (B94416), an isomer of this compound, demonstrates that the choice of phosphine (B1218219) ligand is critical for directing the reaction outcome. liv.ac.uk Using 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) as the ligand leads predominantly to the branched, γ-arylated product, while switching to 1,1'-bis(diphenylphosphino)ferrocene (DPPF) favors the formation of the linear, δ-arylated product. liv.ac.uk This highlights how ligand choice can steer the regiochemical course of a reaction involving a hexenone (B8787527) backbone.

Table 1: Ligand-Controlled Regioselectivity in Heck Arylation of 5-Hexen-2-one liv.ac.uk

| Ligand | Major Product Type | Description |

|---|---|---|

| DPPP | Branched (γ-arylated) | Arylation occurs at the internal carbon of the double bond. |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of catalysis is inherently a green principle, as it allows for reactions to proceed with higher atom economy and often under milder conditions.

A specific example of a green approach in reactions involving a hexenone skeleton is the use of ionic liquids as alternative solvents. The Heck arylation of 5-hexen-2-one has been successfully carried out in the ionic liquid [bmim][BF₄]. liv.ac.uk This method is effective for coupling with both electron-rich and electron-deficient aryl bromides without the need for toxic halide scavengers like silver or thallium salts, which are often required in conventional Heck reactions of electron-rich olefins. liv.ac.uk The use of ionic liquids can facilitate catalyst recycling and reduce the reliance on volatile organic compounds (VOCs).

This compound as a Key Building Block in Advanced Organic Synthesis

The conjugated C=C-C=O system in this compound makes it an excellent electrophile and a versatile building block for synthesizing more complex molecules. It readily participates in conjugate additions and cycloaddition reactions.

Michael Additions and Conjugate Additions Involving this compound

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. organic-chemistry.org As a typical α,β-unsaturated ketone, this compound is an effective Michael acceptor. uclan.ac.uk

Research has demonstrated this reactivity with structurally similar compounds. For example, 5-methyl-3-hexen-2-one (B238795) undergoes a 1,4-addition with benzyl (B1604629) mercaptan, a thiol nucleophile. scribd.com Similarly, the reversible thia-Michael exchange has been studied with 4-hexen-3-one (B1236432). researchgate.net The scope of conjugate additions is broad, including the palladium-catalyzed addition of arylboronic acids to cyclic enones, which is a powerful method for generating all-carbon quaternary stereocenters. caltech.edu This underscores the importance of the enone structural motif in strategic bond constructions.

Table 2: Examples of Michael Reaction Components organic-chemistry.org

| Role | Compound Class Examples | Specific Examples |

|---|---|---|

| Michael Acceptor | α,β-Unsaturated Carbonyls | This compound, Methyl Vinyl Ketone |

| Michael Donor | Active Methylene Compounds | Malonates, Nitroalkanes |

| Michael Donor | Organocuprates | Lithium Dimethylcuprate |

| Michael Donor | Heteronucleophiles | Thiols (e.g., Benzyl Mercaptan) |

Cycloaddition Reactions (e.g., Diels-Alder) Utilizing this compound

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prime example. While this compound itself can act as a dienophile, a closely related derivative, (E)-6,6-dimethoxy-3-hexen-2-one, has been studied extensively in this context. cdnsciencepub.comcdnsciencepub.com

This derivative serves as a synthetic equivalent for the dienophile 3-hexene-2,6-dione. cdnsciencepub.com It reacts with various dienes, including cyclopentadiene (B3395910) and 1,3-cyclohexadiene, to give the corresponding Diels-Alder adducts. cdnsciencepub.comcdnsciencepub.com Subsequent hydrolysis of these adducts yields keto aldehydes, which are versatile intermediates for further transformations. cdnsciencepub.com

Table 3: Diels-Alder Reactions of (E)-6,6-dimethoxy-3-hexen-2-one (5) cdnsciencepub.com

| Diene | Reaction Conditions | Product(s) |

|---|---|---|

| Cyclopentadiene | Room Temperature, 24h | endo- and exo-acetyl adducts |

| 1,3-Cyclohexadiene | 100-120°C | endo- and exo-acetyl adducts (9 and 10) |

| Anthracene | Boiling Benzene | Diels-Alder adduct |

Condensation and Cross-Coupling Reactions with this compound Precursors

The synthesis of this compound and its derivatives often involves condensation and cross-coupling reactions starting from various precursors. A primary and well-established method is the aldol (B89426) condensation. vaia.com This reaction typically involves the reaction of an enolate ion with a carbonyl compound. For instance, this compound can be synthesized through the aldol condensation of 1-butanal and acetaldehyde (B116499) (ethanal). In this process, a base like sodium hydroxide (B78521) (NaOH) is used to deprotonate acetaldehyde, forming an enolate ion. This enolate then attacks the carbonyl carbon of 1-butanal, leading to a β-hydroxy aldehyde intermediate, which subsequently dehydrates to yield this compound. vaia.com

Similarly, derivatives such as 5-methyl-3-hexen-2-one can be synthesized via a directed aldol addition reaction between acetone (B3395972) and isobutyraldehyde. chemicalforums.com The use of a strong base like lithium diisopropylamide (LDA) can facilitate the formation of a specific lithium enolate of acetone, which then reacts with isobutyraldehyde. chemicalforums.com Subsequent condensation of the intermediate yields the final product. chemicalforums.com While NaOH can also be used as a catalyst, potentially leading to a 49% yield, the use of LDA is proposed to potentially increase the yield by minimizing by-products. chemicalforums.com

Cross-coupling reactions also offer a pathway to synthesize derivatives of this compound. For example, this compound, 5-phenyl- can be prepared through cross-coupling reactions involving precursors like phenylacetaldehyde (B1677652) and 2-butanone (B6335102) or its derivatives. ontosight.ai Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, and the Negishi cross-coupling, which utilizes organozinc reagents, are powerful tools for forming carbon-carbon bonds and could be applied to the synthesis of complex this compound analogs. thermofisher.comacs.org

Another synthetic approach involves the reaction of 2-butanone with acetaldehyde in the presence of a zinc complex catalyst to produce a mixture that includes 4-hexen-3-one and 3-methyl-3-penten-2-one. google.com Furthermore, (E)-6,6-dimethoxy-3-hexen-2-one can be synthesized by treating 3,3-dimethoxypropanal with (acetylmethylene)triphenylphosphorane. cdnsciencepub.comcdnsciencepub.com

Derivatization Strategies of this compound for Chemical Probe Development

The reactivity of the α,β-unsaturated ketone moiety in this compound makes it a valuable scaffold for the development of chemical probes. Derivatization strategies often target this functional group to introduce reporter tags or reactive groups for covalent modification of biological targets. These strategies are crucial for its potential applications in pharmaceutical research and as an intermediate in the synthesis of agrochemicals. lookchem.com

One common derivatization is through Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This allows for the attachment of various functionalities. Another approach involves reactions at the carbonyl group, such as the formation of oximes or hydrazones, which can be further functionalized. For instance, products of reactions involving furan (B31954) derivatives and OH radicals, which can form unsaturated 1,4-dicarbonyls, are often derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine to form their oximes for analytical purposes. researchgate.net

The synthesis of various derivatives demonstrates the versatility of this compound as a starting material. For example, it can be a precursor for compounds like 1-(3-ethyl-oxiranyl)-ethanone, 3-chloro-4-hydroxy-hexan-2-one, and 5-phenylhexan-2-one. lookchem.com A specific example of derivatization is the reaction of this compound with cyanoacetamide in the presence of potassium tert-butoxide (t-BuOK) and oxygen, which leads to the formation of 4-ethyl-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile.

Mechanistic Studies of Reactions Forming and Consuming this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and predicting its environmental fate.

Kinetic and Thermodynamic Parameters of this compound Transformations

The kinetics of gas-phase reactions of this compound and related unsaturated ketones with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3) have been the subject of several studies. These studies are important for understanding the atmospheric lifetime and degradation pathways of these volatile organic compounds (VOCs). acs.org

The rate coefficient for the reaction of this compound with OH radicals has been reported, providing insight into its atmospheric reactivity. For comparison, the rate coefficient for the reaction of 3-penten-2-one (B1195949) with OH radicals at 298 K is (7.22 ± 1.74) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar The reactivity of unsaturated ketones with OH radicals is generally higher than that of their saturated counterparts due to the presence of the double bond. acs.org The position of the double bond and other structural features also influence the reaction kinetics. osti.gov For instance, studies on isomers like 5-hexen-2-one and 4-hexen-3-one have shown different rate coefficients for their reactions with OH radicals. acs.orgconicet.gov.ar

Thermodynamic data for reactions involving this compound and its derivatives are also important. For example, the enthalpy of reaction (ΔrH°) for the isomerization of 5-methylhexane-2,4-dione (B1295391) to 4-hydroxy-5-methyl-3-hexen-2-one in the liquid phase has been determined to be -13. ± 0.8 kJ/mol. nist.gov The equilibrium constant for the isomerization of 5-methyl-4-hexen-2-one to trans-5-methyl-3-hexen-2-one in tert-butyl alcohol at 25°C was found to be 0.40. researchgate.net

Table 1: Kinetic Data for Reactions of Unsaturated Ketones with OH Radicals at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-Penten-2-one | (7.22 ± 1.74) × 10⁻¹¹ | conicet.gov.ar |

| 4-Hexen-3-one | (9.04 ± 2.12) × 10⁻¹¹ | conicet.gov.ar |

| 5-Hexen-2-one | (5.18 ± 1.27) × 10⁻¹¹ | conicet.gov.ar |

Elucidation of Reaction Intermediates and Transition States in this compound Chemistry

The elucidation of reaction intermediates and transition states provides a deeper understanding of the reaction pathways. In aldol condensation reactions, a key intermediate is the β-hydroxy ketone, which is formed before the dehydration step to the α,β-unsaturated ketone. google.com

In the context of atmospheric chemistry, the reaction of unsaturated ketones with OH radicals proceeds via the addition of the OH radical to the double bond, forming a hydroxyalkyl radical intermediate. acs.org The subsequent reactions of this radical determine the final products. acs.orgconicet.gov.ar Theoretical calculations, often employing density functional theory (DFT), are used to model the structures and energies of these intermediates and the transition states connecting them. rsc.orgpsu.edu For example, in the ozonolysis of related compounds, the initial formation of a primary ozonide is followed by its decomposition into a carbonyl compound and a Criegee intermediate. acs.org

For the reaction of cis-3-hexene (B1361246) with OH radicals, theoretical studies have identified pre-barrier complexes and different saddle points leading to the formation of radical products. psu.edu Similarly, in the ozonolysis of cis-3-hexenyl esters, multiple conformers of the transition states have been calculated to understand the reaction kinetics. rsc.org The stability of radical intermediates and the strain of cyclic transition states are key factors influencing the reactivity of different isomers. osti.gov

Solvent Effects and Catalysis in this compound Reaction Systems

The choice of solvent and catalyst can significantly influence the outcome of reactions involving this compound. In condensation reactions, the solvent can affect the solubility of reactants and the stability of intermediates. For instance, the synthesis of a derivative of this compound was carried out in dimethyl sulfoxide (B87167) (DMSO).

In enzymatic reactions, the solvent choice is critical. For the lipase-catalyzed synthesis of (Z)-3-hexen-1-yl acetate, a related compound, acetonitrile (B52724) was found to be a superior solvent compared to less polar solvents like n-hexane. jcsp.org.pk This highlights that the common assumption that low polarity solvents are always better for enzyme stability does not universally hold. jcsp.org.pk

Catalysis is fundamental to many synthetic routes for this compound and its derivatives. As mentioned, aldol condensations are typically catalyzed by bases like NaOH or can be directed using specific base systems like LDA. vaia.comchemicalforums.com The use of a zinc complex catalyst has been reported for the reaction of 2-butanone with acetaldehyde to produce related hexenones. google.com In cross-coupling reactions, palladium complexes are widely used catalysts. thermofisher.com The development of efficient and selective catalysts is a continuous area of research to improve yields and control the stereochemistry of the products.

Advanced Spectroscopic and Spectrometric Investigations of 3 Hexen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics of 3-Hexen-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of this compound in solution. The presence of the C=C double bond introduces the possibility of s-cis and s-trans conformers, arising from rotation around the single bond connecting the carbonyl group and the double bond.

Studies on analogous α,β-unsaturated ketones, such as 3-penten-2-one (B1195949), have shown that these compounds exist as an equilibrium mixture of s-trans and s-cis conformers, with the s-trans form being predominant at room temperature. cdnsciencepub.com The relative populations of these conformers can be influenced by factors like temperature and solvent.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) Applied to this compound and its Derivatives

While specific multidimensional NMR data for this compound is not extensively detailed in the available literature, the application of these techniques to its derivatives and similar unsaturated ketones provides a clear framework for its structural assignment. ebi.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbons. For this compound, strong correlations would be expected between the protons at C-4 and C-5, and between the protons of the ethyl group at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached. It is instrumental in assigning the carbon resonances based on the already assigned proton spectrum.

These 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in more complex derivatives of this compound. ebi.ac.uk

A representative table of expected ¹H and ¹³C NMR chemical shifts for (E)-3-hexen-2-one is provided below, based on typical values for similar compounds and general NMR principles. cdnsciencepub.combritannica.com

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Expected COSY Correlations | Expected HMBC Correlations |

| 1 (CH₃) | ~2.2 | ~27 | - | C2, C3 |

| 2 (C=O) | - | ~198 | - | - |

| 3 (=CH) | ~6.1 | ~132 | H4 | C1, C2, C4, C5 |

| 4 (=CH) | ~6.8 | ~145 | H3, H5 | C2, C3, C5, C6 |

| 5 (CH₂) | ~2.2 | ~26 | H4, H6 | C3, C4, C6 |

| 6 (CH₃) | ~1.1 | ~12 | H5 | C4, C5 |

Solid-State NMR Studies of this compound in Ordered Systems

Quantum Chemical Calculations of NMR Parameters for Structural Elucidation of this compound Isomers

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for predicting NMR parameters and aiding in the structural elucidation of isomers. frontiersin.org For this compound, these calculations can predict the ¹H and ¹³C chemical shifts for both the (E) and (Z) isomers, as well as for the s-cis and s-trans conformers.

The choice of the DFT functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP and the Minnesota functionals (e.g., M06, M06-2X) paired with a double-ζ quality basis set or higher are commonly used for geometry optimization and subsequent NMR parameter calculations. frontiersin.org By comparing the calculated chemical shifts with experimental data, the correct isomer and predominant conformation in solution can be determined. Statistical methods like the DP4+ analysis can further aid in assigning the correct structure by providing a probability for each candidate isomer. frontiersin.org

Vibrational Spectroscopy (Infrared and Raman) for Mode Analysis and Intermolecular Interactions of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding. uni-siegen.de

For this compound, the most prominent features in its IR spectrum are the C=O and C=C stretching vibrations. The conjugated system results in a lowering of these frequencies compared to their non-conjugated counterparts. The C=O stretch typically appears around 1670-1690 cm⁻¹, while the C=C stretch is observed in the 1615-1645 cm⁻¹ region. The exact positions can be influenced by the conformation (s-cis vs. s-trans) and the presence of intermolecular interactions.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) |

| C-H stretch (sp²) | 3010-3095 | ~3030 |

| C-H stretch (sp³) | 2850-2960 | ~2950 |

| C=O stretch | 1650-1700 (conjugated) | ~1680 |

| C=C stretch | 1600-1680 | ~1630 |

| C-H bend | 1350-1480 | Multiple bands |

| C-O stretch | 1000-1300 | ~1250 |

Theoretical Vibrational Frequency Calculations of this compound and its Complexes

Theoretical calculations are widely used to predict vibrational frequencies and assign experimental spectra. rsc.org By performing frequency calculations on the optimized geometry of this compound using methods like DFT, a complete set of vibrational modes and their corresponding frequencies can be obtained. rsc.org These calculated frequencies are often scaled by an empirical factor to better match experimental values.

Such calculations can be extended to study complexes of this compound, for example, with solvent molecules or in self-associated aggregates. By comparing the calculated vibrational frequencies of the isolated molecule with those of the complex, shifts in specific vibrational modes can be predicted, providing insights into the nature and strength of intermolecular interactions.

Advanced Spectroscopic Techniques (e.g., 2D-IR, ATR-IR) for this compound Reaction Monitoring

Advanced vibrational spectroscopy techniques can be employed to monitor reactions involving this compound in real-time.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique is particularly useful for monitoring reactions in solution without the need for sample preparation. acs.org By immersing an ATR probe into the reaction mixture, spectra can be collected continuously, allowing for the tracking of reactant consumption and product formation by monitoring the changes in the intensity of their characteristic vibrational bands. For example, in a hydrogenation reaction, the disappearance of the C=C and C=O stretching bands of this compound and the appearance of C-O and O-H stretching bands of the resulting alcohol could be monitored.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique provides information about the coupling between different vibrational modes and can be used to study molecular dynamics on a picosecond timescale. For this compound, 2D-IR could be used to investigate the coupling between the C=O and C=C stretching modes, providing insights into the extent of electronic delocalization and how it changes during a chemical reaction.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information regarding its molecular weight, elemental composition, and structural features through controlled fragmentation.

Electron Ionization (EI) is a common technique for analyzing volatile compounds like this compound. The NIST Mass Spectrometry Data Center reports characteristic peaks for this compound under EI conditions. nih.gov The molecular ion [M]⁺ appears at an m/z of 98, corresponding to its molecular weight (C₆H₁₀O). nih.govnist.gov The most abundant fragment ion (base peak) is observed at m/z 83, resulting from the loss of a methyl radical (•CH₃). Another significant peak at m/z 55 is attributed to the subsequent loss of carbon monoxide (CO) from the m/z 83 fragment. nih.gov

| Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation | Relative Abundance |

| [C₆H₁₀O]⁺ | 98 | Molecular Ion | Moderate |

| [C₅H₇O]⁺ | 83 | [M - CH₃]⁺ | Base Peak (Highest) |

| [C₄H₇]⁺ | 55 | [M - CH₃ - CO]⁺ | High |

Data compiled from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas and the differentiation of isobaric compounds (molecules with the same nominal mass but different exact masses). scispace.com The exact mass of (E)-hex-3-en-2-one is calculated to be 98.073164938 Da. nih.gov

HRMS is crucial for distinguishing this compound from its structural isomers and for identifying trace-level impurities in complex matrices. For instance, it can differentiate between various C₆H₁₀O isomers that may be present as byproducts in synthesis or as co-occurring compounds in natural extracts. The ability of HRMS to provide unambiguous elemental compositions is a key advantage in metabolic studies and impurity profiling. researchgate.net

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₆H₁₀O | 98 | 98.07316 |

| Cyclohexanone | C₆H₁₀O | 98 | 98.07316 |

| 4-Penten-2-ol | C₅H₁₀O | 86 | 86.07316 |

| Mesityl oxide | C₆H₁₀O | 98 | 98.07316 |

Note: While some isomers have identical exact masses, their differentiation would require further techniques like tandem mass spectrometry or chromatography.

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, particularly for analyzing molecules that have been modified to form adducts. nationalmaglab.org In this technique, a specific precursor ion is selected, fragmented through methods like collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information about the precursor ion.

The α,β-unsaturated ketone structure of this compound makes it susceptible to nucleophilic addition reactions (Michael addition), forming adducts with biological molecules such as the tripeptide glutathione (B108866). Analyzing these adducts with MS/MS can reveal the site of adduction and the structure of the modification. The fragmentation pathways are often directed by the adduction site. nih.gov For example, upon CID, a glutathione adduct of this compound would likely exhibit characteristic neutral losses corresponding to the amino acid residues of glutathione, confirming the covalent modification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) combines the separation of ions in the gas phase based on their size, shape, and charge (ion mobility) with mass analysis. wikipedia.org This integration provides an additional dimension of separation, allowing for the differentiation of isomers that cannot be resolved by mass spectrometry alone. wikipedia.orgmdpi.com

For volatile organic compounds (VOCs) like this compound, techniques such as headspace gas chromatography coupled to IMS (HS-GC-IMS) are employed for comprehensive analysis in complex samples. mdpi.comnih.gov Each ion is characterized not only by its m/z ratio but also by its drift time through the IMS cell, which is related to its collisional cross-section (CCS). The CCS is a key physical property that reflects the ion's three-dimensional structure. The computed CCS for this compound is approximately 17.1 Ų. nih.gov This multi-dimensional analysis enhances selectivity and confidence in compound identification, which is particularly valuable in food science, environmental analysis, and metabolomics. researchgate.net

| Analytical Dimension | Measured Property | Information Provided |

| Gas Chromatography (GC) | Retention Time | Separation based on volatility and column interaction |

| Ion Mobility (IMS) | Drift Time / CCS | Separation based on ionic size, shape, and charge |

| Mass Spectrometry (MS) | Mass-to-Charge (m/z) | Separation based on mass |

Electronic Spectroscopy (UV-Vis) and Photochemistry of this compound

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. For this compound, an α,β-unsaturated ketone, the conjugated system of the carbonyl group and the carbon-carbon double bond gives rise to characteristic electronic absorptions.

The UV spectrum of α,β-unsaturated ketones is typically characterized by two main absorption bands. rsc.org

A weak, longer-wavelength band resulting from an n→π* (non-bonding to anti-bonding pi) transition of the carbonyl group.

A strong, shorter-wavelength band from a π→π* (bonding pi to anti-bonding pi) transition of the conjugated system.

Upon absorption of UV radiation, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The subsequent de-excitation pathways include fluorescence, internal conversion (non-radiative decay to a lower electronic state of the same multiplicity), and intersystem crossing (ISC) to a triplet state (e.g., T₁). rsc.org For ketones, ISC to the triplet state is often a highly efficient process. rsc.org The properties of these excited states, such as their energy levels and lifetimes, govern the photochemical reactivity of the molecule.

| Transition | Wavelength Region | Molar Absorptivity (ε) | Excited State |

| n→π | ~300-330 nm | Low | S₁ |

| π→π | ~220-250 nm | High | S₂ |

Typical values for α,β-unsaturated ketones.

The photochemical behavior of this compound is dependent on which electronic state is initially populated, which can be controlled by the wavelength of the excitation light. acs.orgharvard.edu

E/Z Isomerization: Excitation of the π→π* transition can lead to rotation around the carbon-carbon double bond in the excited state, resulting in isomerization between the (E) and (Z) forms of this compound.

Photoenolization: Irradiation can induce the formation of a dienol, a transient species that can revert to the ketone form. cdnsciencepub.com The production of stable Z-dienols has been observed by irradiating α,β-unsaturated ketones at low temperatures. cdnsciencepub.com

Cycloaddition Reactions: In the presence of other alkenes, the excited triplet state of this compound can undergo [2+2] cycloaddition reactions.

Atmospheric Photolysis: Studies on related unsaturated carbonyls suggest that in the troposphere, direct photolysis is a minor degradation pathway compared to reactions with hydroxyl (OH) radicals. acs.orgresearchgate.net The absorption cross-section for similar compounds tends to be insignificant at wavelengths above 290 nm, limiting the impact of solar radiation at ground level. researchgate.net

The specific reaction pathway can be influenced by the excitation wavelength, as different excited states (S₁, S₂, T₁) may have different reactivities. acs.org

Computational and Theoretical Chemistry Studies of 3 Hexen 2 One

Molecular Dynamics Simulations and Conformational Landscape of 3-Hexen-2-one

While quantum mechanics focuses on the electronic structure of a single or few molecules, molecular dynamics (MD) simulations are used to study the motion and interactions of a large ensemble of molecules over time. This provides insight into the dynamic behavior and bulk properties of substances like this compound.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations are an ideal tool for exploring these solvent effects. By simulating the molecule in different solvent boxes (e.g., water, hexane), researchers can observe how the solvent molecules interact with the solute and influence its preferred shape. Studies on the structurally similar cis-3-hexen-1-ol (B126655) have used MD simulations to investigate its properties in binary mixtures with n-hexane at various compositions and temperatures. bg.ac.rs Such simulations can reveal how the conformational equilibrium of this compound shifts in polar versus non-polar solvents, which is crucial for understanding its behavior in different chemical and biological systems.

MD simulations provide a detailed picture of the non-covalent intermolecular interactions that govern the properties of liquid mixtures. bg.ac.rs For this compound, these interactions would include van der Waals forces (arising from its alkyl chain) and dipole-dipole interactions (due to its polar carbonyl group). MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another. bg.ac.rs Studies on related green leaf volatiles, such as cis-3-hexen-1-ol, have used MD with potential of mean force (PMF) calculations to study their preference for air/water interfaces, driven by a balance of intermolecular forces. lsu.edu This type of analysis for this compound could predict its behavior in multiphase environments, such as its distribution in emulsions or its volatility from aqueous solutions.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry is essential for mapping the detailed pathways of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify stable intermediates and the high-energy transition states that connect them.

This approach has been applied to reactions of molecules closely related to this compound. For instance, theoretical calculations were performed to understand the reaction channels in the oxidation of C6 hexenols by OH radicals, determining that H-abstraction pathways can be as significant as OH-addition pathways. nih.gov Similarly, the reaction of chlorine atoms with unsaturated ketones like 4-hexen-3-one (B1236432) has been studied computationally to identify the various transition states for hydrogen abstraction. copernicus.org For the ozonolysis of cis-3-hexenyl esters, computational modeling identified eight different transition states leading to the formation of primary ozonides. rsc.org

A kinetic model for the hydrogenation of 5-methyl-3-hexen-2-one (B238795) was developed based on DFT calculations, which successfully revealed the mechanism for the selective hydrogenation of the C=C double bond. nih.gov Such modeling for this compound could predict the outcomes of its various potential transformations, such as reduction, oxidation, or cycloaddition, by calculating the activation energy barriers for each competing pathway and identifying the most favorable reaction channels.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.com For analogues of this compound, which belong to the class of α,β-unsaturated carbonyl compounds, these models are crucial for predicting activities and properties, thereby guiding the design of new molecules and assessing potential effects without extensive experimental testing. mdpi.comresearchgate.net The reactivity of these compounds is largely attributed to the conjugated enone system (a carbonyl group adjacent to a carbon-carbon double bond), which makes them susceptible to Michael addition reactions. tandfonline.comeuropa.eu

Research in this area often focuses on developing models to predict toxicological endpoints, as the electrophilic nature of α,β-unsaturated carbonyls can lead to covalent interactions with biological nucleophiles like proteins and DNA. europa.eunih.gov QSAR studies have been instrumental in understanding the mechanisms of toxicity, which often go beyond simple narcosis and involve chemical reactivity. tandfonline.comnih.gov

A primary focus of QSAR models for this compound and its analogues is the prediction of toxicity. Various studies have developed models for different endpoints, including aquatic toxicity, mutagenicity, and skin sensitization. researchgate.netnih.govqsardb.org

One significant area of study is aquatic toxicity, often evaluated using organisms like the ciliate Tetrahymena pyriformis or fish species such as the goldfish (Carassius auratus). tandfonline.comnih.govnih.gov For aliphatic ketones, including unsaturated ones, toxicity is frequently correlated with descriptors that account for both hydrophobicity and electrophilic reactivity. nih.gov Hydrophobicity, typically represented by the 1-octanol/water partition coefficient (log Kₒw or logP), governs the transport of the chemical to the site of action. tandfonline.comnih.gov Electrophilicity, often quantified by quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) or the electrophilicity index (ω), describes the compound's reactivity towards biological macromolecules. mdpi.comnih.gov

A study on the toxicity of alkanones and alkenones to Tetrahymena pyriformis revealed that while saturated ketones (alkanones) act primarily through a nonpolar narcosis mechanism dependent on log Kₒw, the excess toxicity of α,β-unsaturated ketones (alkenones) is linked to their bioreactivity as soft electrophiles. tandfonline.com The toxicity of these alkenones was successfully predicted using molecular orbital energies. tandfonline.com

For instance, a general QSAR model for a large set of aliphatic chemicals, including electrophiles, demonstrated a correlation between toxic potency (log(IGC₅₀⁻¹)) against T. pyriformis and both log Kₒw and E-LUMO. nih.gov The model illustrates that both hydrophobicity and electrophilic reactivity are significant contributors to toxicity. nih.govacs.org

Table 1: QSAR Models for the Toxicity of Aliphatic Ketones and Alkenones against Tetrahymena pyriformis

| Compound Class | QSAR Equation | No. of Compounds (n) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Alkanones (Nonpolar Narcosis) | log IGC₅₀⁻¹ = 0.86 (log Kₒw) – 2.27 | 54 (subset) | 0.955 | tandfonline.com |

| Alkenones | log IGC₅₀⁻¹ = -3.559 (HOMO-LUMO gap) − 36.106 | 54 (subset) | 0.903 | tandfonline.com |

Other QSAR studies have focused on predicting the mutagenic potential of α,β-unsaturated carbonyl compounds. researchgate.netnih.gov A study developed models to distinguish between mutagenic and non-mutagenic compounds using data from the Ames test and mammalian cell gene mutation tests. researchgate.netnih.gov These models, built using linear discriminant analysis (LDA) and a wide range of molecular descriptors, successfully identified structural features that contribute to or mitigate mutagenicity. researchgate.netnih.gov

Furthermore, QSAR models have been developed for other biological activities, such as antifungal properties. A study on α,β-unsaturated ketone derivatives against Candida albicans resulted in a multivariate QSAR model that identified key descriptors like polar surface area and logP as being significant in explaining the antifungal activity. tandfonline.com Similarly, research into the antiproliferative activity of α-branched α,β-unsaturated ketones against various human cancer cell lines has led to predictive 2D-QSAR models that help in identifying potentially potent compounds. researchgate.net

The descriptors used in these QSAR/QSPR models are critical for their predictive power and mechanistic interpretation. They can be broadly categorized as follows:

Hydrophobicity Descriptors: logP or log Kₒw. tandfonline.comnih.gov

Electronic Descriptors: Energy of the Highest Occupied Molecular Orbital (HOMO), Energy of the Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO gap, Mulliken atomic charges, and global electrophilicity index (ω). mdpi.comtandfonline.comnih.gov

Topological and Geometrical Descriptors: Molecular connectivity indices and surface area properties. tandfonline.comnih.gov

The development of these models relies on datasets of compounds with known activities or properties. The table below provides examples of analogues of this compound and their associated data used in QSAR studies.

Table 2: Example Analogues of this compound and Associated Data Used in QSAR Studies

| Compound Name | Structure | Endpoint | Key Descriptor(s) | Reference |

|---|---|---|---|---|

| 3-Penten-2-one (B1195949) | CH₃CH=CHCOCH₃ | Toxicity vs. T. pyriformis | log Kₒw, LUMO | tandfonline.comnih.gov |

| 4-Hexen-3-one | CH₃CH₂CH=CHCOCH₃ | Toxicity vs. T. pyriformis | log Kₒw, LUMO | tandfonline.comnih.gov |

| Acrolein | CH₂=CHCHO | Mutagenicity (Ames Test) | Various electronic & topological | researchgate.netnih.gov |

| Methyl vinyl ketone | CH₂=CHCOCH₃ | Toxicity vs. T. pyriformis | log Kₒw, LUMO | tandfonline.comnih.gov |

Environmental Chemistry and Degradation Pathways of 3 Hexen 2 One

Aqueous Phase Transformation of 3-Hexen-2-one

While gas-phase reactions are dominant, the transformation of this compound in the atmospheric aqueous phase (e.g., in cloud and fog droplets) and in aquatic systems can also be an important environmental fate.

Hydrolysis is a reaction with water that can break down chemical compounds. Ketones are generally considered to be stable towards hydrolysis under neutral environmental pH conditions. The related compound, cis-3-hexen-1-ol (B126655), is not expected to undergo hydrolysis due to the lack of functional groups that are susceptible to this reaction under typical environmental conditions. researchgate.net While α,β-unsaturated carbonyls can be susceptible to nucleophilic attack, their hydrolysis in aqueous solutions at neutral pH is generally not a significant degradation pathway. Specific experimental studies on the hydrolytic stability of this compound were not found in the reviewed literature.

Microbial biotransformation is a key process for the degradation of organic compounds in water and soil. slideshare.net There is strong evidence that unsaturated ketones like this compound are susceptible to microbial degradation.

Studies have identified 5-hexen-2-one (B94416), a structural isomer, as an intermediate in the aerobic biodegradation pathway of hexane (B92381) by the bacterium Rhodococcus sp. EH831. d-nb.info This indicates that microorganisms possess the enzymatic machinery to process the hexenone (B8787527) structure. Further evidence comes from research on 3-penten-2-one (B1195949), a close homolog of this compound. This compound was found to be a substrate for an NAD(P)H-dependent 2-cyclohexen-1-one (B156087) reductase from the plant pathogenic bacterium Pseudomonas syringae. nih.gov This type of enzyme catalyzes the reduction of the carbon-carbon double bond, a likely initial step in the biodegradation of α,β-unsaturated ketones. The presence of 3-penten-2-one as a characteristic flavor compound in fermented products like baijiu also points to its origin from microbial metabolism. mdpi.com These findings collectively suggest that this compound can be effectively biotransformed in aquatic and soil environments, likely initiated by the enzymatic reduction of its C=C double bond.

Soil and Sediment Interactions of this compound

The fate and transport of this compound in terrestrial and aquatic environments are significantly influenced by its interactions with soil and sediment particles. These interactions are governed by processes such as adsorption, desorption, and its resulting mobility.

Adsorption, Desorption, and Mobility Processes of this compound in Soil Matrices

The mobility of this compound in soil is considered to be low. This is based on its soil adsorption coefficient (log Koc), which has been measured at 3.05. industrialchemicals.gov.au A related compound, carbamic acid, N,N-dimethyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester, has a calculated log KOC between 2.73 and 3.2, indicating it is also expected to adsorb strongly to soil. industrialchemicals.gov.au The adsorption of organic compounds to soil is a critical factor in their environmental distribution, as it can reduce their availability for transport and degradation. Stronger interactions between organic compounds and soil components lead to higher activation energies for desorption and consequently slower mass transfer processes. researchgate.net

The molecular structure and surface properties of soil components play a significant role in the adsorption-desorption dynamics of organic compounds. researchgate.net For instance, the adsorption of hydrophobic organic compounds is influenced by the various components of soil organic matter. researchgate.net

Table 1: Soil Adsorption and Mobility Data

| Compound | Log Koc | Mobility Potential |

|---|---|---|

| This compound | 3.05 industrialchemicals.gov.au | Low industrialchemicals.gov.au |

Biogeochemical Transformations of this compound in Environmental Compartments

Once in the soil and aquatic environments, this compound is expected to undergo degradation through both biotic and abiotic processes, ultimately breaking down into water and carbon oxides. industrialchemicals.gov.au As a plant metabolite, this compound is involved in defense mechanisms and can act as an antimicrobial agent. For example, it has shown inhibitory effects against E. coli at a minimum inhibitory concentration (MIC) of 0.5 mg/mL.

The α,β-unsaturated carbonyl group in this compound enhances its electrophilicity, making it reactive. This reactivity is central to its transformation pathways. In comparison to aldehydes, the ketone group in this compound can limit its enzymatic activity.

Advanced Oxidation Processes (AOPs) for Environmental Remediation of this compound: Mechanistic Insights

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. researchgate.netkirj.ee These processes are considered effective for the removal of recalcitrant organic compounds from water and wastewater. researchgate.net

Several AOPs have been developed, including combinations of UV light with hydrogen peroxide (H₂O₂), ozone (O₃), or Fenton's reagent (Fe²⁺/H₂O₂), as well as photocatalytic and ultrasonic methods. researchgate.net The fundamental mechanism of AOPs involves the attack of hydroxyl radicals on the pollutant molecules, leading to their degradation and potential mineralization. researchgate.net

For α,β-unsaturated ketones like this compound, oxidation primarily occurs at the carbon-carbon double bond and the carbonyl group. Common oxidizing agents used in AOPs, such as ozone and hydroxyl radicals, readily react with these functional groups.

Ozonolysis: The reaction with ozone proceeds via cycloaddition to the double bond, forming an unstable ozonide that decomposes into smaller carbonyl compounds like formaldehyde (B43269) and butanedione derivatives.

Hydroxyl Radical Addition: The hydroxyl radical adds to the double bond, forming hydroxy alkoxy radical intermediates which can then fragment into smaller aldehydes and ketones.

The effectiveness of AOPs can be influenced by various factors, including the pH of the water, the concentration of the pollutant, and the presence of other substances that may scavenge the hydroxyl radicals. kirj.ee

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbamic acid, N,N-dimethyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |

| Formaldehyde |

Biochemical Roles and Metabolic Intermediacy of 3 Hexen 2 One

Enzymatic Transformations Involving 3-Hexen-2-one as Substrate or Product

The metabolism of α,β-unsaturated carbonyls like this compound is a key area of biochemical research. While specific enzymes designated as MhyADH involved in this compound metabolism are not extensively characterized in the reviewed literature, the biotransformation of such compounds is well-documented, particularly by a class of enzymes known as enone reductases.

Characterization of Enzymes (e.g., MhyADH) Involved in this compound Metabolism

Research on the enzymatic reduction of α,β-unsaturated carbonyls has led to the isolation and characterization of enone reductases from various organisms, including Saccharomyces cerevisiae. These enzymes catalyze the reduction of the carbon-carbon double bond in enones. Studies have identified at least two distinct enone reductases in S. cerevisiae. nih.gov

One of these enzymes is NADPH-dependent and has a molecular mass of approximately 75 kDa, composed of two subunits. The second enzyme is NADH-dependent with a higher molecular mass of around 130 kDa. nih.gov Both enzymes exhibit activity towards a range of α,β-unsaturated aldehydes and ketones, including 3-alken-2-ones, which is the structural class to which this compound belongs. nih.gov Notably, these enzymes show high activity with other six-carbon enones like 1-hexen-3-one, suggesting that this compound is a likely substrate. nih.gov

Characteristics of Enone Reductases from Saccharomyces cerevisiae

| Enzyme | Co-factor | Molecular Mass (kDa) | Subunit Composition | Optimal pH | Key Substrates |

|---|---|---|---|---|---|

| Enone Reductase I | NADPH | 75 | 34 kDa and 37 kDa | 4.8 | 1-octen-3-one, 1-hexen-3-one, 3-alken-2-ones |

| Enone Reductase II | NADH | 130 | 56 kDa and 64 kDa | 4.8 | 1-octen-3-one, 1-hexen-3-one, 3-alken-2-ones |

Co-factor Requirements and Mechanistic Studies of this compound Biotransformation

The biotransformation of enones is critically dependent on the presence of specific co-factors that provide the reducing equivalents for the reaction. As established, the enone reductases from Saccharomyces cerevisiae demonstrate a clear dependence on either NADPH or NADH. nih.gov This co-factor specificity is a distinguishing feature between the two identified enzymes.

The mechanism of reduction involves the transfer of a hydride ion from the nicotinamide co-factor to the β-carbon of the α,β-unsaturated carbonyl, followed by protonation of the resulting enolate. This process results in the saturation of the carbon-carbon double bond. The kinetic parameters for these enzymes have been determined for similar substrates, with Km values for 1-octen-3-one being 0.54 mM for the NADPH-dependent enzyme and 0.20 mM for the NADH-dependent enzyme. nih.gov These values indicate a high affinity of the enzymes for enone substrates.

This compound as a Signaling Molecule in Chemical Ecology

Volatile organic compounds are crucial mediators of interactions between organisms. While direct evidence for this compound as a signaling molecule is limited, the well-documented roles of structurally related C6 volatiles, such as (Z)-3-hexenol and (Z)-3-hexenal, provide a strong basis for inferring its potential functions in chemical ecology.

Role in Plant Defense Mechanisms and Allelochemical Activity

Plants release a variety of volatile compounds in response to herbivory or pathogen attack, which can act as defense signals. The C6-volatiles, often referred to as green leaf volatiles (GLVs), are a prominent class of these signaling molecules. nih.gov For instance, (Z)-3-hexenol has been shown to induce the expression of a suite of defense-related genes in maize. researchgate.net These genes are involved in various defense pathways, including the biosynthesis of other defense compounds. While this compound is a known plant metabolite, its specific role in inducing plant defense responses or its allelochemical activity against other plants or microorganisms requires further investigation.

Molecular Mechanisms of Chemoattraction and Inter-species Communication Mediated by this compound

The release of specific volatile blends by plants can attract natural enemies of herbivores, a phenomenon known as indirect defense. C6-alcohols have been implicated in these tritrophic interactions by attracting predators and parasitoids. nih.gov Electrophysiological studies have demonstrated that many herbivorous insects can detect C6-volatiles, including (Z)-3-hexenol, via their antennae. nih.gov This suggests that these compounds can act as attractants or repellents, influencing insect behavior. Although the direct effect of this compound on insect behavior is not well-characterized, its structural similarity to other behavior-modifying C6-volatiles suggests it may have a role in chemoattraction and inter-species communication.

Role of this compound in Natural Product Biosynthetic Pathways

The biosynthesis of C6-volatiles in plants is initiated from the lipoxygenase (LOX) pathway, which utilizes C18 polyunsaturated fatty acids like linoleic and linolenic acids as substrates. researchgate.net The action of lipoxygenase and hydroperoxide lyase (HPL) leads to the formation of C6-aldehydes, such as (Z)-3-hexenal. semanticscholar.org These aldehydes can then be further metabolized. For example, alcohol dehydrogenase (ADH) can reduce them to the corresponding alcohols, like (Z)-3-hexenol. researchgate.net The formation of this compound likely occurs through subsequent enzymatic modifications of these initial C6 compounds, although the specific enzymes and intermediates in this transformation are not yet fully elucidated in the context of plant natural product biosynthesis.

Key Enzymes in the Biosynthesis of C6 Volatiles

| Enzyme | Substrate | Product | Role in Pathway |

|---|---|---|---|

| Lipoxygenase (LOX) | Linoleic/Linolenic Acid | Fatty Acid Hydroperoxides | Initiates the pathway by oxygenating fatty acids. |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | C6-Aldehydes (e.g., (Z)-3-hexenal) | Cleaves hydroperoxides to form short-chain aldehydes. |

| Alcohol Dehydrogenase (ADH) | C6-Aldehydes | C6-Alcohols (e.g., (Z)-3-hexenol) | Reduces aldehydes to alcohols. |

Precursor Function of this compound in the Synthesis of Related Natural Products

This compound is a key intermediate in the lipoxygenase (LOX) pathway, which is activated in plants in response to tissue damage. This pathway leads to the formation of a variety of C6-volatile compounds, often referred to as green leaf volatiles (GLVs), which play roles in plant defense and communication. The primary precursor role of this compound within this pathway is its conversion to other C6-compounds.

One of the principal transformations is the reduction of the ketone group to form the corresponding alcohol, 3-hexen-2-ol. This conversion is a critical step in diversifying the profile of GLVs. Additionally, this compound can serve as a starting material for the synthesis of other flavor and fragrance compounds through various enzymatic and chemical reactions.

Below is a table summarizing some of the natural products that can be derived from this compound, highlighting its role as a versatile precursor molecule.

| Precursor | Derived Natural Product | Transformation |

| This compound | 3-Hexen-2-ol | Reduction of the carbonyl group |

| This compound | Hexan-2-one | Reduction of the carbon-carbon double bond |

| This compound | Hexan-2-ol | Reduction of both the carbonyl group and the carbon-carbon double bond |

Identification and Characterization of Biosynthetic Enzymes Utilizing this compound

The biosynthesis and metabolism of this compound are governed by a series of enzymes primarily associated with the lipoxygenase pathway. The initial steps involve the oxygenation of polyunsaturated fatty acids by lipoxygenases, followed by the cleavage of the resulting hydroperoxides by hydroperoxide lyases to produce C6-aldehydes. These aldehydes can then be isomerized and subsequently oxidized or reduced to form a variety of GLVs, including this compound.

The primary enzymes that directly utilize this compound as a substrate are reductases, which catalyze its conversion to 3-hexen-2-ol. These enzymes often belong to the superfamily of alcohol dehydrogenases (ADHs) and exhibit broad substrate specificity, enabling them to act on various aldehydes and ketones.

Research has focused on identifying and characterizing these enzymes from different plant and microbial sources. The table below provides an overview of enzyme classes known to be involved in the metabolism of this compound and related C6-volatiles.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Source Organism |

| Lipoxygenase (LOX) | Soybean Lipoxygenase | Linoleic acid, Linolenic acid | Fatty acid hydroperoxides | Glycine max (Soybean) |

| Hydroperoxide Lyase (HPL) | Green bell pepper HPL | 13-Hydroperoxy-linolenic acid | (Z)-3-Hexenal | Capsicum annuum (Bell pepper) |

| Alcohol Dehydrogenase (ADH) | Yeast Alcohol Dehydrogenase (YADH) | Aldehydes, Ketones (including this compound) | Alcohols (including 3-Hexen-2-ol) | Saccharomyces cerevisiae (Yeast) |

| Ene-reductases | Old Yellow Enzymes (OYEs) | α,β-Unsaturated aldehydes and ketones | Saturated aldehydes and ketones | Various bacteria and yeasts |

Molecular Interactions of this compound with Biomolecules

As an α,β-unsaturated ketone, this compound possesses a reactive electrophilic center at the β-carbon, making it susceptible to nucleophilic attack from biological macromolecules. This reactivity underlies its potential to form both covalent and non-covalent interactions with proteins and nucleic acids, which can have significant biological implications.

Investigation of Covalent Adduct Formation Mechanisms with Proteins and Nucleic Acids

The primary mechanism for the covalent modification of biomolecules by α,β-unsaturated carbonyl compounds like this compound is through a Michael-type addition reaction. In this reaction, a nucleophile from a biological macromolecule attacks the electron-deficient β-carbon of the unsaturated ketone.

With Proteins: The most common nucleophiles in proteins that react with α,β-unsaturated ketones are the thiol groups of cysteine residues. The "soft" nature of the sulfur nucleophile makes it particularly reactive with the "soft" electrophilic β-carbon of the enone system. This reaction leads to the formation of a stable thioether linkage, resulting in a covalent protein adduct. Other nucleophilic amino acid residues, such as the imidazole ring of histidine and the ε-amino group of lysine, can also participate in Michael additions, though generally to a lesser extent than cysteine.

With Nucleic Acids: α,β-Unsaturated carbonyl compounds have been shown to form covalent adducts with DNA. The primary site of adduction is the N7 and exocyclic amino groups of guanine bases. The formation of these adducts can lead to mutations and other forms of genotoxicity. The reaction proceeds via a similar Michael addition mechanism, where the nucleophilic centers on the DNA bases attack the β-carbon of this compound.

The following table summarizes the key aspects of covalent adduct formation.

| Biomolecule | Primary Nucleophilic Site | Type of Adduct | Reaction Mechanism |

| Proteins | Cysteine (thiol group) | Thioether adduct | Michael Addition |

| Proteins | Histidine (imidazole ring) | N-alkylated adduct | Michael Addition |

| Proteins | Lysine (ε-amino group) | N-alkylated adduct | Michael Addition |

| Nucleic Acids (DNA) | Guanine (N7, exocyclic amino groups) | DNA adduct | Michael Addition |

Non-covalent Binding Interactions of this compound with Biological Receptors

In addition to forming covalent bonds, this compound can participate in non-covalent interactions with biological receptors, which is fundamental to its role in sensory perception, such as olfaction. These interactions are typically weaker and more transient than covalent bonds and are based on a combination of forces.

The perception of volatile compounds like this compound is mediated by olfactory receptors (ORs), which are G-protein coupled receptors located in the olfactory sensory neurons. The binding of an odorant to an OR is a highly specific process determined by the three-dimensional shape and chemical properties of both the ligand and the receptor's binding pocket.

The primary non-covalent interactions that can occur between this compound and a biological receptor include:

Hydrogen Bonding: The carbonyl oxygen of this compound can act as a hydrogen bond acceptor, interacting with hydrogen bond donor residues (e.g., serine, threonine, tyrosine) within the receptor's binding site.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. The hydrocarbon backbone of this compound can engage in these interactions with nonpolar amino acid residues in the binding pocket.

Hydrophobic Interactions: The nonpolar regions of this compound will tend to associate with hydrophobic pockets within the receptor, driven by the unfavorable interaction with the surrounding aqueous environment.

While specific studies on the non-covalent binding of this compound to its cognate olfactory receptors are limited, research on related ketones and odorants provides a general model for these interactions. For instance, studies with insect odorant-binding proteins (OBPs) show that these proteins can bind a wide range of volatile compounds, including ketones, through a combination of hydrophobic and hydrogen bonding interactions within a defined binding pocket.

| Type of Interaction | Functional Group(s) of this compound Involved | Potential Interacting Receptor Residues |

| Hydrogen Bonding | Carbonyl oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Van der Waals Forces | Entire molecule | All amino acids |

| Hydrophobic Interactions | Alkyl chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Advanced Analytical Methodologies for the Detection and Quantification of 3 Hexen 2 One

Chromatographic Method Development for 3-Hexen-2-one

Chromatography is the cornerstone for the separation and analysis of this compound. The choice of chromatographic technique and detector is dictated by the sample matrix's complexity and the required level of sensitivity.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. plos.org The compound is first vaporized and then separated from other components in a gaseous mobile phase as it passes through a stationary phase within a column. The separated components are then detected and quantified.

Flame Ionization Detector (FID): The FID is a widely used detector in GC and is highly sensitive to organic compounds containing carbon atoms. shimadzu.com It operates by pyrolyzing the analytes in a hydrogen-air flame, which produces ions. The resulting current is measured and is proportional to the amount of analyte present. The FID is known for its robustness, wide linear range, and high sensitivity, making it suitable for quantifying this compound in various samples.

Electron Capture Detector (ECD): The ECD is a selective and highly sensitive detector for electrophilic compounds, such as those containing halogens, nitro groups, or conjugated carbonyls. shimadzu.com Since this compound is an α,β-unsaturated ketone, it possesses electrophilic properties, making the ECD a viable option for its detection. coresta.org The ECD operates by using a radioactive source (typically Nickel-63) to generate a constant stream of electrons. When an electrophilic analyte passes through the detector, it captures some of these electrons, causing a decrease in the current, which is then measured.

| Detector | Principle of Operation | Selectivity for this compound | Typical Detection Limit |

| Flame Ionization Detector (FID) | Measures the ions produced when carbon-containing compounds are burned in a hydrogen flame. shimadzu.com | General for organic compounds. shimadzu.com | 0.05 ppm (0.05 ng) shimadzu.com |

| Electron Capture Detector (ECD) | Measures the decrease in current caused by electrophilic compounds capturing electrons. shimadzu.com | Selective for electrophilic compounds. shimadzu.com | 0.1 ppb (0.1 pg) shimadzu.com |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed for the analysis of this compound. However, since this compound lacks a strong chromophore, direct detection using common UV-Vis detectors can be challenging and may lack the required sensitivity. To overcome this limitation, derivatization methods are often employed.

Derivatization involves a chemical reaction to convert the analyte into a derivative with properties that are more suitable for detection. For ketones like this compound, derivatization often targets the carbonyl group. A common approach is to react the ketone with a derivatizing agent that introduces a highly UV-absorbing or fluorescent tag. For instance, reagents like 4-nitro-o-phenylenediamine (B140028) (NPDA) can be used to derivatize α-dicarbonyl compounds, a class to which this compound is related, to form highly detectable quinoxaline (B1680401) derivatives. researchgate.net This pre-column derivatization significantly enhances the sensitivity and selectivity of the HPLC method. researchgate.net

The resulting derivatives can then be separated on a reverse-phase HPLC column, such as a C18 column, and detected with high sensitivity using a UV or fluorescence detector. researchgate.netsielc.com

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.com In GCxGC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. sepsolve.com

The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. sepsolve.com This process results in a structured two-dimensional chromatogram, or "contour plot," where compounds are separated based on two independent properties, typically volatility and polarity. sepsolve.com This enhanced separation capacity allows for the resolution of co-eluting peaks that would overlap in a single-column separation, enabling the identification and quantification of minor components like this compound in complex matrices such as food and environmental samples. researchgate.netnih.govresearchgate.net The increased peak capacity and improved signal-to-noise ratio of GCxGC lead to a more comprehensive and accurate profiling of volatile compounds. plos.orgsepsolve.com

Sample Preparation Techniques for this compound Isolation and Preconcentration

Effective sample preparation is critical for the successful analysis of trace levels of this compound. These techniques aim to isolate the analyte from the sample matrix and preconcentrate it to levels that are detectable by the analytical instrument.

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique. mdpi.comnih.gov It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the fiber coating. mdpi.com After an equilibrium or pre-equilibrium time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. thescipub.comresearchgate.net

The efficiency of SPME depends on several factors that need to be optimized, including the choice of fiber coating, extraction time and temperature, and sample agitation. For a moderately polar compound like this compound, a fiber with a mixed-phase coating, such as polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB), is often a suitable choice. nih.gov Headspace SPME is commonly used for volatile compounds in solid or liquid samples to minimize matrix effects. nih.govresearchgate.net

| Parameter | Description | Typical Conditions for Volatiles |

| Fiber Coating | The stationary phase on the fiber that extracts the analytes. | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), Carboxen/Polydimethylsiloxane (CAR/PDMS) nih.govresearchgate.net |

| Extraction Mode | Direct immersion (DI-SPME) or headspace (HS-SPME). | Headspace (HS-SPME) is common for volatile analysis in complex matrices. nih.govresearchgate.net |

| Extraction Temperature | Affects the partitioning of the analyte between the sample and the fiber. | Typically optimized, e.g., 30-50°C. nih.govresearchgate.net |

| Extraction Time | The duration the fiber is exposed to the sample. | Typically optimized, e.g., 30-60 minutes. nih.govresearchgate.net |

Stir Bar Sorptive Extraction (SBSE): SBSE is a sorptive extraction technique similar to SPME but with a significantly larger volume of the sorptive phase, typically polydimethylsiloxane (PDMS), coated onto a magnetic stir bar. nih.gov This larger phase volume results in higher extraction efficiency and lower detection limits compared to SPME. nih.govgcms.cz The stir bar is placed in the aqueous sample and stirred for a defined period to allow for the partitioning of analytes into the PDMS coating. gcms.cz After extraction, the stir bar is removed, rinsed, dried, and then thermally desorbed in a GC inlet. gcms.czd-nb.info SBSE is particularly effective for the extraction of organic compounds from aqueous matrices. nih.gov

Dispersive Liquid–Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-liquid extraction technique that is fast, simple, and requires minimal solvent. mdpi.comnih.gov The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or methanol) into the aqueous sample. frontiersin.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for extraction. mdpi.com After a short extraction time, the mixture is centrifuged to separate the organic and aqueous phases. A small volume of the extraction solvent containing the concentrated analytes is then collected and injected into a GC or HPLC for analysis. mdpi.commdpi.com

| Technique | Principle | Advantages |

| Stir Bar Sorptive Extraction (SBSE) | Partitioning of analytes from an aqueous sample into a thick polydimethylsiloxane (PDMS) coating on a magnetic stir bar. nih.gov | High recovery and sensitivity due to larger sorbent volume. nih.gov |

| Dispersive Liquid–Liquid Microextraction (DLLME) | Rapid partitioning of analytes from an aqueous sample into fine droplets of an extraction solvent, facilitated by a disperser solvent. mdpi.comfrontiersin.org | Fast, low solvent consumption, high enrichment factor. nih.govmdpi.com |

Advanced Liquid-Liquid Extraction (LLE) Methodologies for Trace this compound Analysis

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to isolate and concentrate analytes from a sample matrix. For trace analysis of this compound, several advanced LLE-based methods have been developed to enhance extraction efficiency and sensitivity.

One such method is Liquid-Liquid Microextraction (LLME) , which is a miniaturized version of the traditional LLE. mdpi.com LLME significantly reduces solvent consumption and sample volume while providing high enrichment factors. mdpi.com The validation of an LLME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully demonstrated for the analysis of various volatile compounds, including C6-alcohols, in fermented beverages. mdpi.com This approach is applicable to the analysis of this compound due to its volatile nature.

Key parameters that are optimized in advanced LLE protocols to maximize the recovery of compounds like this compound include:

Solvent Selection: The choice of extraction solvent is critical. A solvent's effectiveness is related to the analyte's physicochemical properties, such as its LogP(D) value, which describes its hydrophobicity. elementlabsolutions.com For a ketone like this compound, various organic solvents can be employed, and sometimes mixtures are used to fine-tune the extraction. elementlabsolutions.com

pH Adjustment: For ionizable compounds, manipulating the pH of the aqueous sample can significantly improve extraction selectivity. By adjusting the pH, the analyte can be converted to its neutral form, increasing its partitioning into the organic phase. chromatographyonline.com

Ionic Strength Modification: The addition of salts, such as sodium chloride or sodium sulfate, to the aqueous sample can increase the partition coefficient of hydrophilic analytes. elementlabsolutions.comresearchgate.net This "salting-out" effect reduces the solubility of the analyte in the aqueous phase, driving it into the organic solvent. elementlabsolutions.com

Back Extraction: To further enhance selectivity, a back-extraction step can be implemented. After the initial extraction into the organic phase, the target analytes can be re-extracted into a fresh aqueous phase with a modified pH, leaving neutral interfering compounds behind in the organic solvent. chromatographyonline.com